2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole
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Overview
Description
2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole typically involves the cyclization of amidoximes with carbonyl compounds. Common synthetic routes include:
Reaction with Carboxylic Acids: Amidoximes react with carboxylic acids under acidic conditions to form the oxadiazole ring.
Reaction with Aldehydes: Amidoximes can also react with aldehydes in the presence of an acid catalyst to yield the desired oxadiazole.
Reaction with Esters: Another method involves the reaction of amidoximes with esters, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It inhibits thymidylate synthetase, preventing DNA synthesis and leading to cell death.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
2-Oxo-4,5-dihydro-1,2lambda~5~,3-oxadiazole can be compared with other oxadiazole isomers:
1,2,3-Oxadiazole: This isomer has a different arrangement of nitrogen atoms and exhibits distinct chemical properties.
1,2,4-Oxadiazole: Known for its bioisosteric properties and broad spectrum of biological applications.
1,3,4-Oxadiazole: This isomer is widely used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and a wide range of applications in various fields .
Properties
CAS No. |
38181-84-9 |
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Molecular Formula |
C2H4N2O2 |
Molecular Weight |
88.07 g/mol |
IUPAC Name |
2-oxido-4,5-dihydrooxadiazol-2-ium |
InChI |
InChI=1S/C2H4N2O2/c5-4-3-1-2-6-4/h1-2H2 |
InChI Key |
NOUIINDKKXZYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[N+](=N1)[O-] |
Origin of Product |
United States |
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